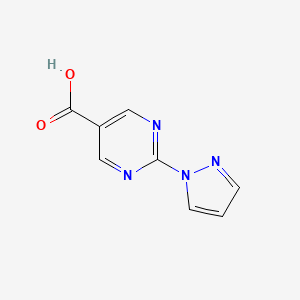
2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation for faster reaction times and higher yields may be employed .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Pyrazole: A simple five-membered ring with two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Imidazole: A five-membered ring with two nitrogen atoms at non-adjacent positions.
Comparison: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is unique due to the combination of both pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for functionalization compared to simpler heterocycles .
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-pyrazol-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-4-9-8(10-5-6)12-3-1-2-11-12/h1-5H,(H,13,14) |
InChI-Schlüssel |
LMEVZGZYIQYYNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


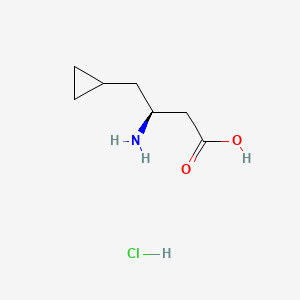
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)

![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
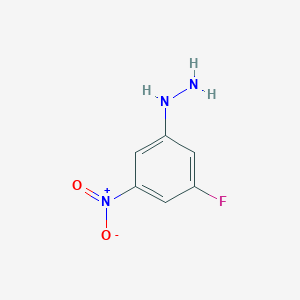
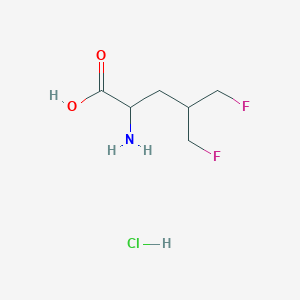

![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
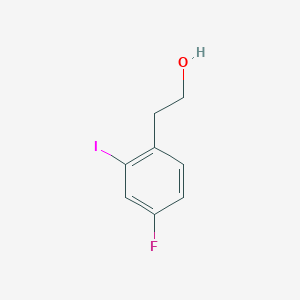
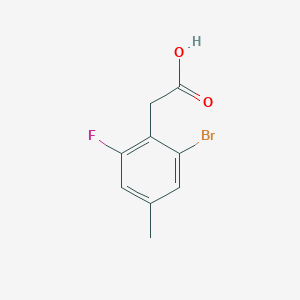

![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)

